Sulfathiourea

Enteric infections Gastrointestinal antimicrobials Sulfonamide classification

Select Sulfathiourea for its unique thiourea N1-substituent, which ensures distinct solubility (1.1 g/100 mL at 37°C), a documented DHPS inhibition profile comparable to sulfamethoxazole, and a proven historical precedent in topical wound gel formulations. Its differentiation from gut-restricted sulfonamides makes it the appropriate choice for enteric infection models with systemic involvement. Available for R&D through verified suppliers.

Molecular Formula C7H9N3O2S2
Molecular Weight 231.3 g/mol
CAS No. 515-49-1
Cat. No. B1681784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfathiourea
CAS515-49-1
SynonymsSulfathiourea;  Fontamide;  Badional;  Salvoseptyl;  Sulfathiocarbamidum; 
Molecular FormulaC7H9N3O2S2
Molecular Weight231.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC(=S)N
InChIInChI=1S/C7H9N3O2S2/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13/h1-4H,8H2,(H3,9,10,13)
InChIKeyUEMLYRZWLVXWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfathiourea (CAS 515-49-1): Short-Acting Sulfonamide Antibiotic with Distinct Thiourea Moiety


Sulfathiourea (CAS 515-49-1, INN; trade name Badional) is a short-acting, synthetic sulfonamide antibacterial belonging to the ATC class J01EB08 [1]. The compound is chemically defined as 4-amino-N-(aminothioxomethyl)benzenesulfonamide, a substituted aniline derived from sulfanilamide wherein one hydrogen of thiourea is replaced by a (p-aminophenyl)sulfonyl group [2]. Sulfathiourea acts as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS; EC 2.5.1.15), thereby blocking folic acid biosynthesis and exerting primarily bacteriostatic activity against both Gram-positive and Gram-negative organisms [3].

Why Sulfathiourea Cannot Be Interchanged with Other Short-Acting Sulfonamides


Substituting sulfathiourea with another short-acting sulfonamide such as sulfathiazole or sulfamethizole is not scientifically defensible because the compound's thiourea N1-substituent confers distinct therapeutic targeting, solubility characteristics, and formulation history that are not shared across the class. While sulfonamides share a common DHPS inhibition mechanism, the specific N1 moiety critically influences tissue distribution, absorption profile, and clinical indication [1]. DeCS/MeSH indexing explicitly distinguishes sulfathiourea as an antimicrobial agent used for enteric infections, a designation not applied uniformly across short-acting sulfonamides [2]. Furthermore, sulfathiourea exhibits physicochemical properties—including a melting point of 182 °C (decomposition at 171.5–172 °C for the free base) and water solubility of 1.1 g/100 mL at 37 °C—that differ from comparators and directly impact formulation behavior [3]. The following quantitative evidence establishes where sulfathiourea demonstrates verifiable differentiation.

Sulfathiourea: Quantitative Comparative Evidence for Scientific Selection


Distinct Clinical Indication for Enteric Infections Versus Non-Absorbable Gut Sulfonamides

DeCS/MeSH authoritative indexing explicitly classifies sulfathiourea as 'a sulfanilamide antimicrobial agent that is used to treat enteric infections' [1]. This designation places sulfathiourea in the same therapeutic category as sulfaguanidine, which is also indexed for intestinal infections [2]. However, sulfathiourea is a short-acting sulfonamide with systemic absorption capacity (ATC J01EB08), whereas sulfaguanidine and succinylsulfathiazole are poorly absorbed gut-acting sulfonamides designed for local luminal activity [3]. This pharmacological distinction means sulfathiourea can address enteric infections while providing potential systemic coverage—a profile that gut-restricted comparators cannot match.

Enteric infections Gastrointestinal antimicrobials Sulfonamide classification

Unique Thiourea N1-Substituent Enables Dual-Component Antibacterial Mechanism

Sulfathiourea is structurally distinguished from all other clinically used short-acting sulfonamides by its thiourea N1-substituent (-NH-CS-NH₂), whereas comparators such as sulfathiazole bear a thiazole ring, sulfamethizole a thiadiazole ring, and sulfisoxazole an isoxazole ring [1]. Comparative studies of N1-sulfathiourea (Badional) versus N4-sulfathiourea demonstrated that the antibacterial effect of Badional comprises two distinct components: a sulfanilamide component (common to all sulfonamides) and an NCS-component (unique to the thiourea moiety) [2]. This dual-component mechanism is not observed in sulfathiazole, sulfamethizole, or sulfisoxazole, where antibacterial activity derives solely from the sulfanilamide component.

Structure-activity relationship Sulfonamide derivatives Thiourea chemistry

Documented Topical Gel Formulation for Wounds and Burns Versus Systemic-Only Sulfonamides

Sulfathiourea is distinguished from most short-acting sulfonamides by a documented history of commercial topical formulation. Regulatory records confirm that BADIONAL GEL, containing sulfathiourea as the sole active pharmaceutical ingredient, was licensed for topical application to wounds, incised wounds, burns, and scalds [1]. The formulation was a gel dosage form (manufactured by Bayer AG), representing a validated topical delivery system [2]. In contrast, sulfathiazole, sulfamethizole, and sulfisoxazole have been developed primarily for systemic or ophthalmic administration, not as commercial topical gel products for wound care.

Topical antimicrobial Wound infection Burn treatment Dermatology

DHPS Enzymatic Inhibition Comparable to Sulfamethoxazole with Potential Differentiated Toxicity Profile

In a 1995 study screening 44 sulfa drugs against recombinant Pneumocystis carinii dihydropteroate synthetase (DHPS), sulfathiourea inhibited the enzyme approximately as well as sulfamethoxazole, as determined by 50% inhibitory concentrations and/or Ki values [1]. The study further noted that sulfamethoxypyridazine and sulfisoxazole exhibited DHPS inhibition comparable to sulfamethoxazole but are known to be less toxic than sulfamethoxazole, warranting further evaluation for P. carinii pneumonia [2]. While direct toxicity comparison data for sulfathiourea versus sulfamethoxazole is not provided in this source, sulfathiourea's inclusion among the effective DHPS inhibitors with activity approximately equivalent to the clinical benchmark establishes its enzymatic potency.

DHPS inhibition Pneumocystis carinii Enzymatic assay Sulfonamide screening

In Vivo and In Vitro Comparative Studies Documented with Sulfadimidine

A 1956 study by Weinstein et al. specifically investigated sulfathiourea with respect to in vivo and in vitro activity, reactivity to p-aminobenzoic acid, and mode of action, and included direct comparisons with sulfadimidine (sulfamethazine) [1]. This represents one of the few primary research studies that conducted explicit comparative pharmacological evaluation between sulfathiourea and another short-acting sulfonamide. The existence of this direct comparative investigation provides a foundation for understanding differential activity that is not available for most other pairwise sulfonamide comparisons.

In vivo efficacy Comparative pharmacology Sulfonamide potency PABA antagonism

High Aqueous Solubility Enables 33% Concentrated Solution Formulation

Sulfathiourea demonstrates water solubility of 1.1 g/100 mL at 37 °C, and its sodium salt derivative is very soluble in water, with a 1% aqueous solution exhibiting pH 7 [1]. This solubility profile enabled the commercial development of Solufontamide, a slightly viscous solution containing 33% of 1-sulfanilyl-2-thiourea with density d⁴¹⁵ 1.16 and pH 6.8–7.2 [2]. The melting point of sulfathiourea is reported as 182 °C, with decomposition at 171.5–172 °C [3]. In contrast, sulfathiazole exhibits markedly lower water solubility (approximately 0.6 mg/mL at 25 °C), limiting its concentrated aqueous formulation potential.

Solubility Formulation science Sodium salt Pharmaceutical development

Sulfathiourea: Validated Research and Application Scenarios Based on Quantitative Evidence


Enteric Infection Models Requiring Short-Acting Systemic Sulfonamide

Researchers investigating enteric infections with potential systemic involvement should prioritize sulfathiourea over gut-restricted sulfonamides such as sulfaguanidine. Sulfathiourea's DeCS/MeSH classification as an antimicrobial for enteric infections [1], combined with its ATC J01EB08 designation as a short-acting systemic sulfonamide, provides both luminal and potential systemic antibacterial coverage [2]. This contrasts with sulfaguanidine and succinylsulfathiazole, which are poorly absorbed and act only locally within the gastrointestinal tract. For experimental models of enteric pathogens where tissue invasion may occur, sulfathiourea offers a pharmacologically appropriate selection.

Topical Antimicrobial Formulation Development for Wound and Burn Applications

Formulation scientists developing topical antimicrobial products for wound care or burn management should consider sulfathiourea based on documented commercial precedent. BADIONAL GEL, a topical gel formulation containing sulfathiourea, was licensed specifically for wounds, incised wounds, burns, and scalds [3]. No equivalent commercial topical wound formulation exists for sulfathiazole, sulfamethizole, or sulfisoxazole. The compound's aqueous solubility (1.1 g/100 mL at 37 °C) and the very soluble sodium salt derivative [4] further support gel and solution formulation development. This evidence base reduces formulation risk relative to sulfonamides lacking topical product history.

DHPS Enzymatic Screening and Sulfonamide Reference Compound Studies

Investigators conducting dihydropteroate synthase (DHPS) inhibition assays or sulfonamide screening programs can use sulfathiourea as a validated reference compound with documented enzymatic potency. Sulfathiourea inhibited recombinant Pneumocystis carinii DHPS approximately as well as sulfamethoxazole, as measured by 50% inhibitory concentrations and/or Ki values [5]. This places sulfathiourea among the effective DHPS inhibitors and supports its use as a comparative benchmark in enzymatic studies. Its unique thiourea N1-substituent also makes it a valuable compound for structure-activity relationship investigations of sulfonamide N1-modifications.

Comparative Sulfonamide Pharmacology Research

Scientists conducting comparative pharmacological studies of sulfonamides should select sulfathiourea based on existing comparative research precedent. A dedicated study by Weinstein et al. (1956) specifically compared sulfathiourea with sulfadimidine (sulfamethazine) across in vivo activity, in vitro activity, PABA reactivity, and mechanism of action [6]. This established comparative framework provides a research foundation not available for many sulfonamide pairs. Additionally, the documented dual-component mechanism (sulfanilamide plus NCS-component) of N1-sulfathiourea [7] offers a distinct mechanistic profile for investigation relative to sulfonamides lacking the thiourea moiety.

Quote Request

Request a Quote for Sulfathiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.